molecular formula C10H11F2N B13307236 N-(cyclopropylmethyl)-2,6-difluoroaniline

N-(cyclopropylmethyl)-2,6-difluoroaniline

Cat. No.: B13307236
M. Wt: 183.20 g/mol
InChI Key: JLUUDPCOTLWXGF-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-2,6-difluoroaniline is a fluorinated aniline derivative characterized by a cyclopropylmethyl substituent on the nitrogen atom and fluorine atoms at the 2 and 6 positions of the aromatic ring. The cyclopropylmethyl group and fluorine substitutions likely influence its chemical stability, biological activity, and environmental behavior .

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2,6-difluoroaniline

InChI

InChI=1S/C10H11F2N/c11-8-2-1-3-9(12)10(8)13-6-7-4-5-7/h1-3,7,13H,4-6H2

InChI Key

JLUUDPCOTLWXGF-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=C(C=CC=C2F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2,6-difluoroaniline typically involves the reaction of 2,6-difluoroaniline with cyclopropylmethyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the aniline, followed by the addition of cyclopropylmethyl bromide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2,6-difluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), converting the compound into its corresponding amine derivatives.

    Substitution: The fluorine atoms on the aniline ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOCH₃) in methanol.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: H₂ with Pd/C catalyst.

    Substitution: NaOCH₃ in methanol.

Major Products

    Oxidation: Quinones.

    Reduction: Amine derivatives.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

N-(cyclopropylmethyl)-2,6-difluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2,6-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance binding affinity and selectivity towards these targets. The fluorine atoms may also play a role in modulating the compound’s electronic properties, affecting its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The compound’s key structural elements include:

  • Fluorine substituents at the 2 and 6 positions of the benzene ring.
  • Cyclopropylmethyl group attached to the nitrogen atom.

Comparisons with similar compounds are summarized below:

Compound Name Substituents on Benzene Ring N-Substituent Key Functional Groups Molecular Weight
N-(Cyclopropylmethyl)-2,6-difluoroaniline 2,6-difluoro Cyclopropylmethyl -NH- ~209.2 g/mol*
Profluralin (CGA 10832) 2,6-dinitro, 4-trifluoromethyl Cyclopropylmethyl, propyl -NO₂, -CF₃ 383.3 g/mol
2,6-Difluoroaniline 2,6-difluoro -H -NH₂ 129.1 g/mol
Trifluralin 2,6-dinitro, 4-trifluoromethyl Dipropyl -NO₂, -CF₃ 335.3 g/mol

*Estimated based on structural formula (C₁₀H₁₁F₂N).

Key Observations:

  • Fluorine vs. Nitro Groups : Unlike profluralin and trifluralin (dinitroaniline herbicides), the absence of nitro groups in this compound likely reduces herbicidal activity, as nitro groups are critical for phytotoxicity in dinitroanilines .

Phytotoxicity and Herbicidal Efficacy

Dinitroaniline herbicides (e.g., profluralin, trifluralin) inhibit root growth by disrupting microtubule assembly, with activity depending on nitro group positions and alkyl substituents . In contrast:

  • Fluorinated Anilines : 2,6-Difluoroaniline exhibits lower phytotoxicity but possible toxicological concerns (e.g., acute toxicity) .
  • This compound : While direct data are lacking, its structure suggests moderate bioactivity. For example, fluorinated anilines are often intermediates in agrochemical synthesis but may lack standalone herbicidal potency .
Table: Comparative Phytotoxicity (I₅₀ Values*)
Compound I₅₀ (Molar Concentration) Relative Activity
Profluralin ~10⁻⁶ M Moderate
Trifluralin ~10⁻⁶ M High
2,6-Difluoroaniline Not reported Low

*I₅₀ = Concentration causing 50% growth inhibition in tobacco callus.

Environmental Persistence

Soil Degradation and Volatility

  • Profluralin : Half-life in moist soil ranges from 29–124 days, with degradation accelerated by flooding .
  • 2,6-Difluoroaniline : Higher volatility (bp 51–52°C at 15 mmHg) compared to nitro-substituted analogs .
  • This compound : Expected to exhibit intermediate persistence due to reduced nitro group reactivity but increased hydrophobicity from the cyclopropylmethyl group.

Toxicity Profile

  • Profluralin: Moderate toxicity to non-target organisms; inhibits root elongation in crops like cotton .
  • This compound : Likely less acutely toxic than nitro analogs but may require handling precautions due to structural similarities to hazardous anilines .

Biological Activity

N-(cyclopropylmethyl)-2,6-difluoroaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a cyclopropylmethyl group attached to an aniline moiety that is further substituted with two fluorine atoms at the 2 and 6 positions. The presence of these functional groups contributes to the compound's unique chemical reactivity and biological properties.

Property Value
Molecular FormulaC11H12F2N
Molecular Weight211.22 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound. Research has shown that modifications to the aniline moiety significantly affect activity:

  • Fluorination : The introduction of fluorine atoms enhances metabolic stability and bioactivity.
  • Cyclopropyl Group : The steric effects introduced by the cyclopropyl group may influence binding affinity to target proteins.

Table 1 summarizes findings from related studies on structural modifications and their impact on biological activity.

Modification Effect on Activity
Removal of fluorineSignificant decrease in potency
Addition of halogensVariable effects; positioning matters
Alteration of cyclopropyl groupImpact on steric hindrance and binding

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with related compounds:

Compound Biological Activity Reference
4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroanilineAnticancer properties; enzyme inhibition
4-Fluoro-N-cyclopropyl-2-methylanilineModerate cytotoxicity; receptor modulation
N-[1-(4-cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl]-ethyl]-3-(2-fluoro-phenyl)-acrylamideKCNQ2 opener; reduces neuronal hyperexcitability

Case Studies and Research Findings

While direct studies on this compound are scarce, insights can be drawn from related compounds:

  • Antiviral Studies : Research indicates that derivatives with similar structures can inhibit influenza virus replication effectively at low concentrations (IC50 values in the nanomolar range) .
  • Neuropharmacology : Compounds with structural similarities have been shown to modulate ion channels involved in neuronal excitability, suggesting potential applications in treating neurological disorders .

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